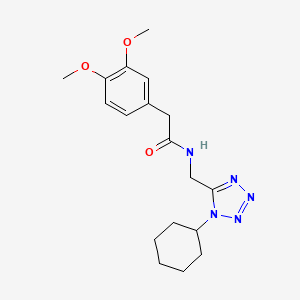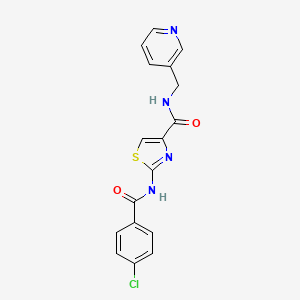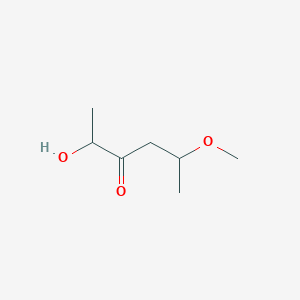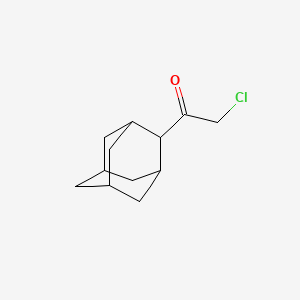
2-Adamantyl-chlormethyl-keton
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Adamantyl-chlormethyl-keton” is a type of ketone . Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms . They are used in a wide range of chemical and biochemical processes. “2-Adamantyl-chlormethyl-keton” specifically belongs to the adamantane series . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “2-Adamantyl-chlormethyl-keton” would be characterized by the presence of an adamantane moiety and a ketone group . Adamantane is a type of diamondoid, which are nanoscale substructures of the sp3-hybridized diamond lattice . The ketone group would be characterized by a carbonyl group (C=O) bonded to two other carbon atoms .
Aplicaciones Científicas De Investigación
Drug Design and Therapeutics
Adamantane derivatives, including 2-Adamantyl-chlormethyl-keton, have been explored for their therapeutic potential. Notably, seven adamantane derivatives are already in clinical use for treating conditions such as acne vulgaris, Alzheimer’s disease, and type-2 diabetes. Researchers continue to investigate their efficacy in iron overload disease, neurological disorders, malaria, tuberculosis, and cancer .
Antioxidant Activity
Several compounds derived from 2-Adamantyl-chlormethyl-keton exhibit strong antioxidant properties. In particular, compounds 2a, 2b, 2f, 2g, 2i, 2j, 2m, 2n, 2o, 2q, and 2r have demonstrated significant hydrogen peroxide radical scavenging activity. These findings suggest their potential use as antioxidants in various contexts .
Anti-Inflammatory Effects
Among the synthesized derivatives, 2p, 2q, and 2r stand out for their anti-inflammatory activities. These compounds were evaluated for their ability to prevent albumin denaturation, a key process in inflammation. Their promising results warrant further investigation for potential therapeutic applications .
Drug Delivery Systems
The adamantane moiety plays a crucial role in designing drug delivery systems. Researchers have incorporated adamantane derivatives into liposomes, cyclodextrins, and dendrimers. These systems enhance drug stability, solubility, and targeted delivery, making them valuable tools in pharmaceutical research .
Surface Recognition Studies
In surface recognition studies, adamantane-based compounds have been employed to recognize specific surfaces or interfaces. Their unique structural features allow for selective binding and interaction with various materials, including biological membranes and solid surfaces .
Organic Synthesis Applications
Adamantane derivatives, including 2-Adamantyl-chlormethyl-keton, have been used in organic synthesis. For instance, the opening of strained intra-framework bonds under the impact of reagents produces 1,3-disubstituted adamantane derivatives. These compounds find applications in diverse fields, including materials science and drug development .
Direcciones Futuras
Adamantyl-based compounds, including “2-Adamantyl-chlormethyl-keton”, have diverse applications in fields such as medicinal chemistry, catalyst development, and nanomaterials . Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, future research could potentially focus on exploring these opportunities further .
Propiedades
IUPAC Name |
1-(2-adamantyl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c13-6-11(14)12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXSRMLAJVUFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

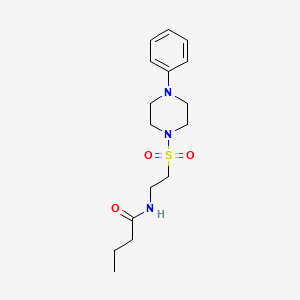
![2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3020526.png)
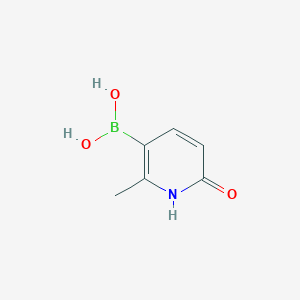
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclohexanamine](/img/structure/B3020530.png)
![1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3020531.png)
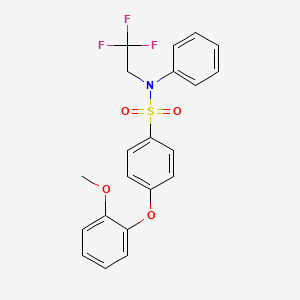
![3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3020535.png)
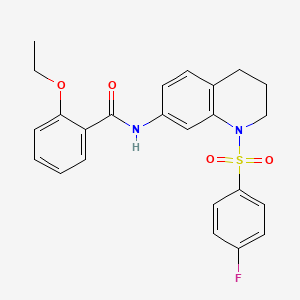
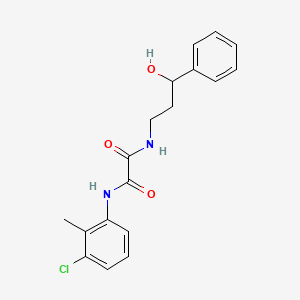

![1-(3-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B3020539.png)
